molecular formula C17H25ClO10 B12334398 [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate CAS No. 16977-80-3

[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate

Cat. No.: B12334398
CAS No.: 16977-80-3
M. Wt: 424.8 g/mol
InChI Key: VQNCUDCIONDRHQ-NQNKBUKLSA-N
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Description

[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate is a complex organic compound with a unique structure that includes multiple acetyloxy groups and a chloropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate typically involves multiple steps. The starting material is often a sugar derivative, which undergoes a series of acetylation and substitution reactions. The key steps include:

    Acetylation: The hydroxyl groups of the sugar derivative are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Substitution: The chloropropoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sugar derivative is replaced by the chloropropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the corresponding hydroxyl derivatives, while substitution reactions will yield new compounds with different functional groups.

Scientific Research Applications

[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate involves its interaction with specific molecular targets. The acetyloxy groups can participate in esterification reactions, while the chloropropoxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate is unique due to its specific combination of acetyloxy and chloropropoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

16977-80-3

Molecular Formula

C17H25ClO10

Molecular Weight

424.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(3-chloropropoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C17H25ClO10/c1-9(19)24-8-13-14(25-10(2)20)15(26-11(3)21)16(27-12(4)22)17(28-13)23-7-5-6-18/h13-17H,5-8H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1

InChI Key

VQNCUDCIONDRHQ-NQNKBUKLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCCl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCCl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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